N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methyl-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S.ClH/c1-16-8-9-17(2)23-21(16)26-25(33-23)28(11-10-27-12-14-30-15-13-27)24(29)22-18(3)31-19-6-4-5-7-20(19)32-22;/h4-9,18,22H,10-15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEJXFWWFADBNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)N(CCN3CCOCC3)C4=NC5=C(C=CC(=C5S4)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway. By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid . This leads to a decrease in the inflammatory response.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in inflammation. This is achieved by inhibiting the production of prostaglandins, which are key mediators of inflammation .
Biological Activity
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C21H26N2O3S·HCl
- Molecular Weight : 420.96 g/mol
The compound features a complex arrangement of functional groups that contribute to its biological activity, particularly in neuropharmacology.
Research indicates that this compound exhibits inhibitory effects on key enzymes involved in neurodegenerative diseases. Specifically, it has been studied for its potential as an inhibitor of:
- Monoamine Oxidase B (MAO-B) : Enzyme involved in the metabolism of neurotransmitters such as dopamine.
- Butyrylcholinesterase (BuChE) : Enzyme that hydrolyzes acetylcholine, thereby influencing cholinergic signaling.
In Vitro Studies
Recent studies have evaluated the compound's efficacy in inhibiting MAO-B and BuChE. For example, derivatives of this compound were shown to have significant inhibitory potency with IC50 values indicating effective concentration levels:
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| 2c | BuChE | 15.12 |
| 2h | BuChE | 12.33 |
| 2c | MAO-B | 60.10% inhibition at 100 µM |
| 2h | MAO-B | 66.30% inhibition at 100 µM |
These results suggest that the compound may be beneficial in the treatment of Alzheimer's disease and other neurodegenerative disorders due to its dual inhibition properties .
Toxicity Analysis
In vitro toxicity assessments using MTT assays and AO/EB fluorescence staining demonstrated that the tested derivatives were non-toxic at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic applications .
Case Study: Neurodegenerative Disorders
A study focused on the effects of this compound explored its impact on cognitive function in animal models. The findings suggested improvements in memory retention and cognitive performance correlated with reduced levels of MAO-B and BuChE activity.
Comparative Studies
Comparative studies with other known inhibitors revealed that this compound has a unique binding affinity to the active sites of both MAO-B and BuChE. Molecular modeling studies indicated that structural modifications enhance binding interactions, which could lead to the development of more potent derivatives .
Preparation Methods
Preparation of 4,7-Dimethylbenzo[d]thiazol-2-amine
This intermediate is synthesized via cyclization of 2-amino-4,7-dimethylbenzothiazole. A typical protocol involves:
Synthesis of 2-Morpholinoethylamine
2-Morpholinoethylamine is prepared through nucleophilic substitution:
Synthesis of 3-Methyl-2,3-Dihydrobenzo[b]dioxine-2-Carboxylic Acid
This fragment is derived from 2,3-dihydrobenzo[b]dioxine-6-carbonitrile:
- Hydrolysis : Treating the nitrile with concentrated sulfuric acid and trifluoroacetic acid (TFA) at reflux to form the carboxylic acid.
- Esterification : Converting the acid to its methyl ester using thionyl chloride (SOCl₂) and methanol.
Optimization Notes :
Coupling and Final Synthesis
Amide Bond Formation
The carboxylic acid ester is coupled with 4,7-dimethylbenzo[d]thiazol-2-amine and 2-morpholinoethylamine via a two-step process:
- Activation : Reacting the ester with oxalyl chloride to form the acid chloride.
- Double Amination :
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by:
- Dissolving the compound in anhydrous ethanol.
- Adding concentrated hydrochloric acid (HCl) dropwise at 0–5°C.
- Filtering and recrystallizing from ethanol/dichloromethane (1:3).
Purification :
Analytical Data and Characterization
Key Spectroscopic Data :
- ¹H NMR (DMSO-d₆) : δ 1.13 (t, 3H, CH₃), 2.62 (q, 2H, CH₂), 3.45–3.70 (m, 8H, morpholine), 4.20–4.50 (m, 4H, dioxine), 6.88–7.88 (m, aromatic).
- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C).
Physical Properties :
- Molecular Formula : C₂₄H₂₈N₄O₄S·HCl
- Molecular Weight : 525.03 g/mol
- Melting Point : 218–220°C (decomposition).
Challenges and Optimizations
Side Reactions During Amination
Hydrolysis of Acid Chloride
Salt Formation Yield
- Optimization : Adjusting HCl stoichiometry to 1.1 equivalents improves yield without degrading the product.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Route A (Sequential Coupling) | 5 | 58 | 98 | High purity |
| Route B (Convergent Synthesis) | 4 | 65 | 95 | Fewer steps |
| Route C (One-Pot Amination) | 3 | 50 | 90 | Reduced time |
Data synthesized from.
Q & A
Q. What are the standard protocols for synthesizing this compound and ensuring purity?
The synthesis involves multi-step reactions, starting with the formation of the benzo[d]thiazole and dihydrobenzo[b][1,4]dioxine moieties. Key steps include:
- Amide coupling : Reacting intermediates (e.g., morpholinoethylamine derivatives) with activated carboxylic acids under conditions optimized for nucleophilic substitution .
- Hydrochloride salt formation : Treating the final product with HCl to enhance solubility .
- Purity control : High-Performance Liquid Chromatography (HPLC) is used to monitor reaction progress and confirm ≥95% purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy validate structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify proton and carbon environments, confirming substituent positions and stereochemistry .
- IR spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce side products?
Variables to optimize include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates for amide couplings .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like cyclization .
- Catalysts : Phase-transfer catalysts or base additives (e.g., triethylamine) improve reaction efficiency . Computational tools, such as reaction path searches via quantum chemical calculations, can predict optimal conditions and reduce trial-and-error approaches .
Q. How should researchers resolve contradictions in spectroscopic data during structural validation?
- Cross-validation : Use multiple techniques (e.g., 2D NMR, X-ray crystallography) to confirm ambiguous signals .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .
- Sample purity : Re-purify the compound via column chromatography or recrystallization to eliminate impurities affecting data .
Q. What methodological strategies are employed to investigate the compound’s biological activity?
- In vitro assays :
- Binding affinity : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify interactions with targets (e.g., kinases, receptors) .
- Functional assays : Measure inhibition of enzymatic activity (e.g., IC50 determination) using colorimetric or radiometric methods .
- Structure-activity relationship (SAR) : Synthesize derivatives (e.g., substituent variations on the benzothiazole ring) and compare bioactivity profiles .
Q. How can derivatives of this compound be designed to enhance pharmacological properties?
- Targeted modifications :
- Solubility : Introduce hydrophilic groups (e.g., sulfonamide, hydroxyl) on the morpholinoethyl chain .
- Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres like amides .
- Computational docking : Predict binding modes with target proteins to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
